

Application Notes and Protocols: Lateritin Dosage for In Vivo Animal Studies

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Compound of Interest		
Compound Name:	Lateritin	
Cat. No.:	B1674538	Get Quote

A comprehensive review of existing literature reveals a significant gap in the in vivo characterization of **Lateritin**. To date, no publicly available scientific studies have reported the administration of **Lateritin** to animal models. Consequently, there is no established dosage, pharmacokinetic data, or toxicological profile for this compound in a living organism.

The primary and sole peer-reviewed publication identified describes the isolation and in vitro activity of **Lateritin** as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) in rat liver microsomes.[1] This foundational study establishes the biochemical activity of **Lateritin** but does not extend to cellular or animal models, which is a critical next step in preclinical drug development.

This document outlines the necessary experimental protocols required to establish a safe and effective in vivo dosage regimen for **Lateritin**, based on standard preclinical research practices.

Table 1: Proposed In Vivo Studies for Lateritin Characterization



Parameter	Experimental Goal	Animal Model	Route of Administration	Key Endpoints
Maximum Tolerated Dose (MTD)	To determine the highest dose that does not cause unacceptable toxicity.	Mice or Rats	Oral (gavage), Intravenous	Clinical signs of toxicity, body weight changes, mortality.
Acute Toxicity (LD50)	To determine the single dose that is lethal to 50% of the test animals.	Mice or Rats	Oral (gavage), Intravenous	Mortality over a 14-day observation period.
Pharmacokinetic s (PK)	To characterize the absorption, distribution, metabolism, and excretion (ADME) of Lateritin.	Mice or Rats	Oral (gavage), Intravenous	Plasma concentration over time, half- life, bioavailability, Cmax, Tmax.
Preliminary Efficacy	To assess the potential therapeutic effect of Lateritin in a relevant disease model.	Disease-specific model (e.g., hyperlipidemia model)	To be determined based on PK data	Disease-specific biomarkers, histological analysis.

Experimental Protocols Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of **Lateritin** that can be administered without causing life-threatening toxicity in rodents.

Materials:



- Lateritin (purity >95%)
- Vehicle for administration (e.g., saline, corn oil)
- Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old
- Standard laboratory animal housing and diet
- Analytical balance, vortex mixer, gavage needles, syringes

Procedure:

- Dose Formulation: Prepare a stock solution of **Lateritin** in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations.
- Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
- Dose Escalation:
 - Begin with a low starting dose (e.g., 10 mg/kg) administered to a small group of animals (n=3 per sex).
 - Administer the dose via the chosen route (e.g., oral gavage).
 - Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) continuously for the first 4 hours and then daily for 14 days.
 - Record body weight daily.
 - If no significant toxicity is observed, escalate the dose in a subsequent group of animals (e.g., 30 mg/kg, 100 mg/kg) following a predefined dose escalation scheme.
 - The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no mortality or severe clinical signs of toxicity occur.

Pharmacokinetic (PK) Study



Objective: To determine the pharmacokinetic profile of **Lateritin** following a single administration.

Materials:

- Lateritin
- Vehicle
- Cannulated mice or rats to facilitate serial blood sampling
- Blood collection tubes (e.g., with EDTA)
- Centrifuge
- Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

- Dose Administration: Administer a single dose of **Lateritin** (a dose below the MTD) to a group of cannulated animals (n=3-5 per group) via the intended clinical route (e.g., oral) and intravenous (for bioavailability determination).
- Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Bioanalysis: Quantify the concentration of Lateritin in the plasma samples using a validated analytical method.
- Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizations



Experimental Workflow for In Vivo Characterization of Lateritin



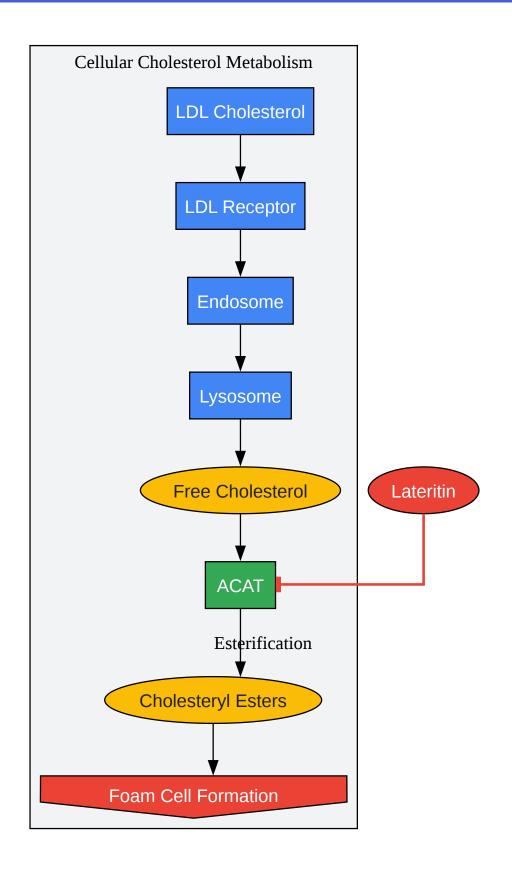
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Caption: A stepwise workflow for the initial in vivo characterization of **Lateritin**.

Hypothetical Signaling Pathway Inhibition by Lateritin

Given that Lateritin is an ACAT inhibitor, a potential signaling pathway it might influence is related to cholesterol metabolism and foam cell formation, which is central to atherosclerosis.





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Caption: Hypothetical inhibition of ACAT by Lateritin to reduce foam cell formation.



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References

- 1. Lateritin, a new inhibitor of acyl-CoA:cholesterol acyltransferase produced by Gibberella lateritium IFO 7188 PubMed [pubmed.ncbi.nlm.nih.gov]
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